molecular formula C22H18ClNO3S B10958085 ethyl 4-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate

ethyl 4-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate

Cat. No.: B10958085
M. Wt: 411.9 g/mol
InChI Key: IFFNDLRCYKOLAY-MDWZMJQESA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

The synthesis of ethyl 4-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate involves multiple steps, typically starting with the preparation of the thiophene core. The synthetic route often includes the following steps:

    Formation of the Thiophene Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the thiophene ring with a 4-chlorophenyl group, usually through a halogenation reaction.

    Attachment of the Phenylprop-2-enoyl Group: This is typically done via a condensation reaction, where the phenylprop-2-enoyl group is introduced to the thiophene ring.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Ethyl 4-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

    Condensation: The compound can participate in condensation reactions with various reagents to form new derivatives.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate: Similar in structure but with an amino group instead of the phenylprop-2-enoyl group.

    Mthis compound: Similar but with a methyl ester instead of an ethyl ester.

    4-(4-Chlorophenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylic acid: The carboxylic acid form of the compound.

Properties

Molecular Formula

C22H18ClNO3S

Molecular Weight

411.9 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H18ClNO3S/c1-2-27-22(26)20-18(16-9-11-17(23)12-10-16)14-28-21(20)24-19(25)13-8-15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,24,25)/b13-8+

InChI Key

IFFNDLRCYKOLAY-MDWZMJQESA-N

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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